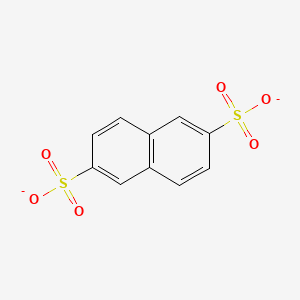
2,6-Naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-disulfonate(2-) is a naphthalenedisulfonate.
Aplicaciones Científicas De Investigación
Environmental Analysis and Treatment
Alonso, Castillo, and Barceló (1999) developed a method for enriching benzene- and naphthalenesulfonates, including 2,6-naphthalenedisulfonate, from industrial wastewaters. They utilized ion-pair liquid chromatography coupled with mass spectrometry, which significantly contributed to analyzing these compounds as pollutants in industrial effluents (Alonso, Castillo, & Barceló, 1999).
Menzel, Lange, Käss, and Hötzl (2002) studied the occurrence of naphthalenesulfonates, including 2,6-naphthalenedisulfonate, in landfill leachate and groundwater. They discovered that these compounds, used broadly in industries, are present in the environment and demonstrated their behavior in groundwater transport (Menzel, Lange, Käss, & Hötzl, 2002).
Alkhuraiji (2019) evaluated the degradation and mineralization of 2,6-naphthalenedisulfonic acid disodium salt in aqueous solutions using Co60 irradiation. The study provided insights into using irradiation as a remediation tool for wastewater containing sulfonated aromatic compounds, including 2,6-naphthalenedisulfonate (Alkhuraiji, 2019).
Industrial and Chemical Applications
Gándara et al. (2007) reported the synthesis of rare earth arenedisulfonate metal-organic frameworks using naphthalenedisulfonates, including 2,6-naphthalenedisulfonate. These frameworks demonstrated potential in catalysis and photoluminescence, indicating the utility of 2,6-naphthalenedisulfonate in developing functional compounds (Gándara et al., 2007).
Wang et al. (2015) synthesized naphthalenedisulfonate polymers with imidazole-containing ligands, including 2,6-naphthalenedisulfonate, and evaluated their catalytic performance. These polymers showed potential in heterogeneous catalysis for organic transformations (Wang et al., 2015).
Biodegradation and Microbial Analysis
Uchihashi et al. (2003) conducted a mutational analysis on the metabolism of 2,6-naphthalenedisulfonate by Pigmentiphaga sp. NDS-2. They identified the metabolic intermediates and pathways involved in the biodegradation process, highlighting the microbial mechanisms for degrading this compound (Uchihashi, Misawa, Takeo, & Negoro, 2003).
Uchihashi, Takeo, and Negoro (2002) isolated a bacterium, Pigmentiphaga sp. NDS-1, capable of degrading 2,6-naphthalenedisulfonic acid. This study provided insights into the environmental fate of such compounds and their potential bioremediation (Uchihashi, Takeo, & Negoro, 2002).
Propiedades
Nombre del producto |
2,6-Naphthalenedisulfonate |
|---|---|
Fórmula molecular |
C10H6O6S2-2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |
Clave InChI |
FITZJYAVATZPMJ-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




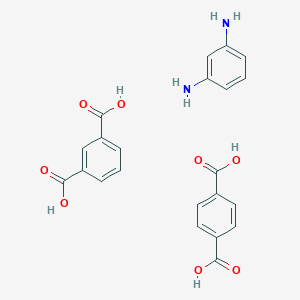
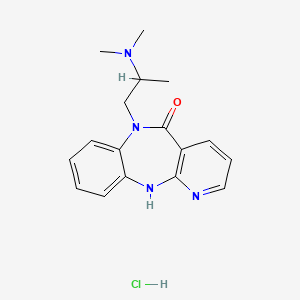

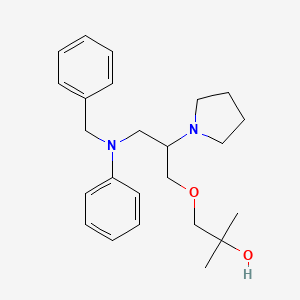

![6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B1230370.png)
![N-[3-[2,5-dioxo-3-(phenylmethyl)-1-pyrrolidinyl]phenyl]acetamide](/img/structure/B1230373.png)
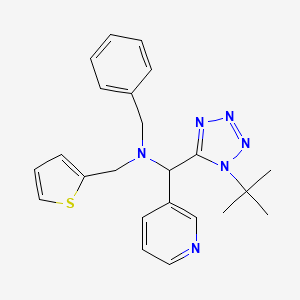
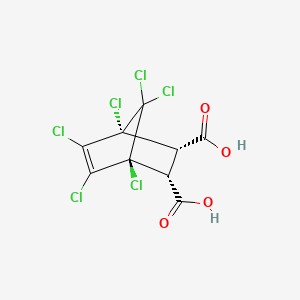
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)
